5-(Piperazin-1-yl)pyridazin-3(2H)-one
CAS No.: 159430-52-1
Cat. No.: VC20909396
Molecular Formula: C8H12N4O
Molecular Weight: 180.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 159430-52-1 |
|---|---|
| Molecular Formula | C8H12N4O |
| Molecular Weight | 180.21 g/mol |
| IUPAC Name | 4-piperazin-1-yl-1H-pyridazin-6-one |
| Standard InChI | InChI=1S/C8H12N4O/c13-8-5-7(6-10-11-8)12-3-1-9-2-4-12/h5-6,9H,1-4H2,(H,11,13) |
| Standard InChI Key | VJNSHKQLJBJICT-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C2=CC(=O)NN=C2 |
| Canonical SMILES | C1CN(CCN1)C2=CC(=O)NN=C2 |
Introduction
Chemical Properties and Structure
5-(Piperazin-1-yl)pyridazin-3(2H)-one has the molecular formula C8H12N4O, featuring a pyridazine core with a carbonyl group at position 3 and a piperazine substituent at position 5. One of the most important chemical characteristics of this compound is its tautomeric equilibrium. As documented in pyridazinone chemistry research, these compounds can exist in two tautomeric forms: the keto form (pyridazin-3(2H)-one) and the enol form (pyridazin-3-ol) . This tautomeric behavior significantly influences the compound's reactivity and biological interactions.
Table 1: Physical and Chemical Properties of 5-(Piperazin-1-yl)pyridazin-3(2H)-one
Synthesis Methods
Based on the synthetic routes described for related pyridazinone derivatives, several viable methods for synthesizing 5-(Piperazin-1-yl)pyridazin-3(2H)-one can be identified. These methods typically involve nucleophilic substitution reactions, cyclization processes, or the use of protected precursors.
Table 2: Established Synthetic Routes for 5-(Piperazin-1-yl)pyridazin-3(2H)-one
Biological Activities and Applications
Pyridazinone derivatives with piperazine substituents demonstrate diverse biological activities that suggest promising therapeutic applications for 5-(Piperazin-1-yl)pyridazin-3(2H)-one. Based on structure-activity studies of similar compounds, several potential biological activities can be reasonably expected.
Research indicates that structurally related pyridazinone analogs function as potent β-1,3-glucan synthase inhibitors, conferring significant antifungal properties . Specifically, compounds such as 5-[4-(benzylsulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one have demonstrated effectiveness against fungal strains including Candida glabrata and Candida albicans. The structural similarity between this compound and 5-(Piperazin-1-yl)pyridazin-3(2H)-one suggests potential antifungal applications.
Table 3: Potential Biological Activities of 5-(Piperazin-1-yl)pyridazin-3(2H)-one Based on Related Compounds
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of pyridazinone derivatives provides crucial insights for optimizing the biological properties of 5-(Piperazin-1-yl)pyridazin-3(2H)-one. Extensive research on related compounds reveals several structural features that significantly influence biological activity.
Studies on 5-[4-(benzylsulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one and its derivatives have identified key modification sites that affect antifungal activity . Specifically, optimizing the sulfonamide moiety on the piperazine nitrogen improved systematic exposure while maintaining antifungal efficacy. This suggests that functionalization of the terminal piperazine nitrogen in 5-(Piperazin-1-yl)pyridazin-3(2H)-one could enhance its pharmacokinetic properties and therapeutic potential.
The position-specific effects of substituents on the pyridazine ring are particularly noteworthy. Research indicates that:
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Modifications at position 2 (N-substitution) can significantly alter the compound's physicochemical properties and binding characteristics. For instance, the introduction of a methyl group at this position, as in 2-Methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one, affects lipophilicity and metabolic stability .
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Substituents at position 4, particularly halogens like chlorine, enhance binding interactions with enzyme active sites, as demonstrated in 4-Chloro-5-piperazin-1-ylpyridazin-3(2H)-one .
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The presence of aromatic groups at position 6, as observed in 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one, increases hydrophobic interactions with target proteins, potentially improving binding affinity .
These structure-activity insights provide a rational basis for designing optimized derivatives of 5-(Piperazin-1-yl)pyridazin-3(2H)-one tailored for specific therapeutic applications.
Derivatives and Related Compounds
The chemical versatility of 5-(Piperazin-1-yl)pyridazin-3(2H)-one has led to the development of numerous derivatives and structurally related compounds with diverse properties and applications. Examining these compounds provides valuable insights into potential modification strategies for optimizing biological activity.
Table 4: Comparison of 5-(Piperazin-1-yl)pyridazin-3(2H)-one with Related Compounds
Future Research Directions
The analysis of current literature reveals several promising research directions for 5-(Piperazin-1-yl)pyridazin-3(2H)-one that could significantly advance its development as a therapeutic agent. These research avenues capitalize on the compound's versatile structure and the established biological activities of related pyridazinone derivatives.
A primary research focus should be comprehensive structure-activity relationship studies specifically targeting this compound. Systematic modifications at positions 2, 4, and 6 of the pyridazine ring, as well as functionalization of the terminal piperazine nitrogen, could optimize the molecule for specific therapeutic applications. Such studies would build upon the existing SAR knowledge of related compounds while focusing on the unique structural features of 5-(Piperazin-1-yl)pyridazin-3(2H)-one.
Investigating the compound's potential as an antifungal agent represents another important research direction. The structural similarity to established β-1,3-glucan synthase inhibitors suggests that 5-(Piperazin-1-yl)pyridazin-3(2H)-one could serve as a valuable scaffold for developing new antifungal medications . Research should focus on optimizing the compound's efficacy against resistant fungal strains while improving its pharmacokinetic properties.
The potential of 5-(Piperazin-1-yl)pyridazin-3(2H)-one and its derivatives as enzyme inhibitors, particularly for targets like monoamine oxidase B (MAO-B), merits thorough investigation. Studies on related pyridazinones containing piperazine moieties have demonstrated promising selective inhibition of MAO-B , suggesting applications in treating neurodegenerative disorders.
Table 5: Proposed Research Priorities for 5-(Piperazin-1-yl)pyridazin-3(2H)-one
| Research Direction | Key Objectives | Potential Impact | Methodological Approach |
|---|---|---|---|
| Comprehensive SAR Studies | Identify optimal substitution patterns | Enhanced biological activity | Systematic synthesis and biological screening |
| Antifungal Development | Optimize β-1,3-glucan synthase inhibition | New treatments for resistant fungi | Enzymatic assays, in vivo efficacy studies |
| Enzyme Inhibitor Design | Target specific enzymes (e.g., MAO-B) | Neuroprotective applications | Computer-aided drug design, binding studies |
| Pharmacokinetic Optimization | Improve bioavailability and half-life | Enhanced drug-like properties | ADME studies, formulation research |
| Computational Analysis | Elucidate binding modes with biological targets | Rational design guidance | Molecular docking, QSAR, molecular dynamics |
| Additionally, computational studies, including molecular docking and quantitative structure-activity relationship (QSAR) analyses, could provide valuable insights into the compound's interaction with biological targets. These in silico approaches would guide further structural optimization efforts and accelerate the development of improved derivatives. |
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